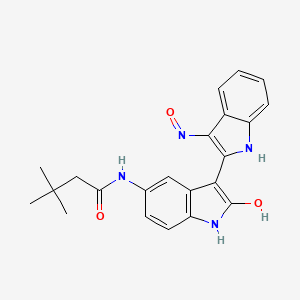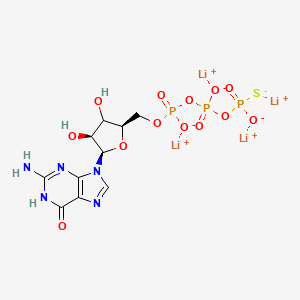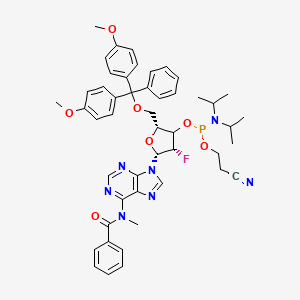
Tamra-peg3-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamra-peg3-NH2 is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. It is a fluorescent dye that contains amino groups, which can undergo condensation reactions with carboxyl groups to form covalent bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tamra-peg3-NH2 is synthesized by attaching three polyethylene glycol units to the tetramethylrhodamine core. The amino groups in this compound can react with carboxyl groups under appropriate conditions to form stable covalent bonds .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the compound using similar synthetic routes. The process typically includes the purification of the final product to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Tamra-peg3-NH2 undergoes various chemical reactions, including:
Condensation Reactions: The amino groups in this compound can react with carboxyl groups to form amide bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxyl-containing compounds and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Click Chemistry: Copper catalysts and terminal alkynes are commonly used.
Major Products Formed
Amide Bonds: Formed from condensation reactions with carboxyl groups.
Triazoles: Formed from click chemistry reactions.
Aplicaciones Científicas De Investigación
Tamra-peg3-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detecting molecules.
Biology: Employed in fluorescence microscopy and flow cytometry to study biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
Tamra-peg3-NH2 exerts its effects through its fluorescent properties. The amino groups in the compound can form covalent bonds with carboxyl groups, allowing it to label and detect target molecules. The fluorescence of this compound enables the visualization and tracking of these molecules in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Amine-PEG2-Biotin: Contains two polyethylene glycol units and a biotin moiety.
Tetramethylrhodamine Azide: Another derivative of tetramethylrhodamine used in click chemistry.
Uniqueness
Tamra-peg3-NH2 is unique due to its combination of three polyethylene glycol units and amino groups, which enhance its solubility and reactivity. This makes it particularly useful for labeling and detecting molecules in complex biological samples .
Propiedades
Fórmula molecular |
C34H44N4O7 |
|---|---|
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C10H22N2O4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h5-14H,1-4H3;2-9,11H2,1H3,(H,12,13) |
Clave InChI |
AGMGTJXJIWCIJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)










